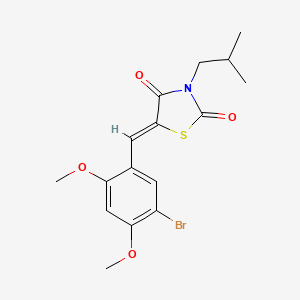![molecular formula C19H17NO3S2 B3951710 5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3951710.png)
5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as PTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. PTT is a thiazolidinone derivative that exhibits potent antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress, inflammation, and cell proliferation. This compound has been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), including NADPH oxidase and xanthine oxidase. Moreover, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent antioxidant and anti-inflammatory properties. This compound has been shown to scavenge ROS and reduce oxidative stress in various cell types. Moreover, this compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6. In addition, this compound has been shown to exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. Moreover, this compound exhibits excellent stability and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various fields of research, including medicine, agriculture, and material science. Future research should focus on further elucidating the mechanism of action of this compound and identifying new applications for this compound. Moreover, future studies should investigate the potential use of this compound in combination with other drugs or compounds to enhance its therapeutic efficacy. Finally, future research should focus on developing new methods for the synthesis of this compound and its derivatives with improved properties.
Aplicaciones Científicas De Investigación
5-[2-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of research. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been found to exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been shown to improve insulin sensitivity and reduce oxidative stress in diabetic patients. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative damage and prevent the accumulation of amyloid-beta plaques, which are characteristic of Alzheimer's disease.
In agriculture, this compound has been studied for its potential use as a plant growth regulator and pesticide. This compound has been found to enhance plant growth and improve crop yield by regulating the expression of various genes involved in plant growth and development. Moreover, this compound has been shown to exhibit potent insecticidal activity against various pests, including mosquitoes, ticks, and aphids.
In material science, this compound has been studied for its potential use in the development of new materials, including polymers and nanocomposites. This compound has been found to exhibit excellent mechanical and thermal properties, making it a promising candidate for the development of new materials with improved performance.
Propiedades
IUPAC Name |
(5E)-5-[[2-(3-phenoxypropoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c21-18-17(25-19(24)20-18)13-14-7-4-5-10-16(14)23-12-6-11-22-15-8-2-1-3-9-15/h1-5,7-10,13H,6,11-12H2,(H,20,21,24)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDURDWUPLABCA-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951631.png)
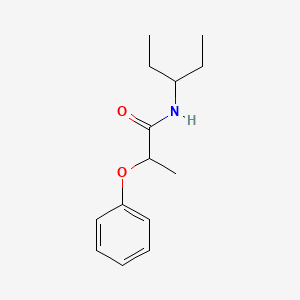
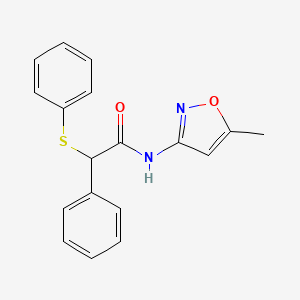

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3951672.png)
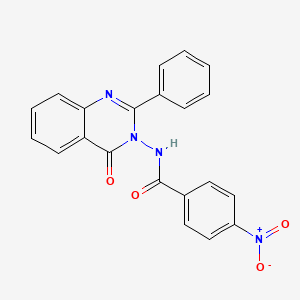
![2-[4-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B3951691.png)
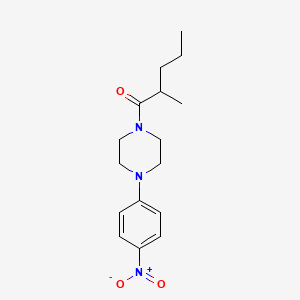
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3951706.png)
![1-ethyl-N-[3-(2-furyl)-1-methylpropyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3951717.png)
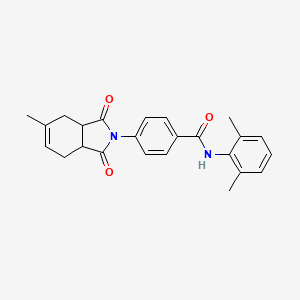
![2-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3951725.png)

